Decyl 2-Trimethylazaniumylethyl Phosphate
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Description
Decyl 2-Trimethylazaniumylethyl Phosphate is a chemical compound with significant interest in scientific research, especially in the field of polymer science and material engineering. This compound exhibits unique behaviors and properties, making it an important subject of study for various applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of Decyl 2-Trimethylazaniumylethyl Phosphate involves complex chemical procedures. For instance, Furukawa et al. (1986) prepared a similar compound, 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate, characterized by its ability to polymerize and exhibit liquid crystalline behavior from room temperature up to ca. 280°C (Furukawa, Nakaya, & Imoto, 1986). These processes underline the compound's ability for modification and application in diverse fields, particularly in creating polymers with specific desired properties.
Scientific Research Applications
Antiprotozoal Activity
A study by Lukáč et al. (2010) synthesized a series of heterogemini surfactants, including Decyl 2-(1-dodecylpyrrolidinio-1-yl)ethyl phosphate, which exhibited significant antiprotozoal activity against Acanthamoeba lugdunensis. This compound showed the best trophocidal activity among the synthesized surfactants, suggesting potential applications in combating protozoal infections or in sanitization products where protozoa control is necessary. The study also compared the activities of these surfactants with their aggregation properties, providing insights into their mechanism of action (Lukáč et al., 2010).
Electrolyte Additives for Lithium-Ion Batteries
Research by Wang et al. (2001) explored the fundamental properties of nonflammable electrolytes for lithium-ion batteries, focusing on trimethyl phosphate (TMP)-based electrolytes. The study found that TMP solvent had good oxidation stability but poor reduction stability. To mitigate reduction decomposition on graphite electrodes, cosolvents were added, improving the electrolyte's performance. This research underscores the potential of trimethyl phosphate derivatives in developing safer lithium-ion batteries with enhanced performance and thermal stability (Wang et al., 2001).
Non-Enzymatic Model for Formation of Acyl Phosphates
Machado et al. (2000) investigated the acetylation of n-Decyl phosphate in dry acetonitrile, presenting a non-enzymatic model for the formation of “energy-rich” acyl phosphates. This study highlights the chemical versatility of decyl phosphate derivatives in synthetic chemistry, potentially mimicking biological processes or in the synthesis of biochemically relevant compounds (Machado et al., 2000).
Flame-Retardant Properties
Comparative studies by Yao et al. (2005) on trimethyl phosphate and its isomers as electrolyte additives revealed their efficacy in reducing flammability and enhancing the thermal stability and electrochemical performance of lithium cells. These findings point to the application of decyl phosphate derivatives in improving the safety features of lithium-ion batteries, making them more suitable for a wide range of consumer electronics (Yao et al., 2005).
Environmental Monitoring
A method developed by Wang et al. (2014) for the rapid quantification of highly polar trimethyl phosphate in wastewater showcases the environmental applications of studying decyl phosphate derivatives. This research provides a novel approach for monitoring pollution levels of certain phosphates in environmental water, contributing to environmental protection efforts (Wang et al., 2014).
properties
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 |
Source
|
Record name | N-Decylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-Trimethylazaniumylethyl Phosphate | |
CAS RN |
70504-28-8 |
Source
|
Record name | N-Decylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Decylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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